Gypsogenin-3-O-beta-D-glucuronide methyl ester Gypsogenin-3-O-beta-D-glucuronide methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13624151
InChI: InChI=1S/C37H56O10/c1-32(2)14-16-37(31(43)44)17-15-35(5)20(21(37)18-32)8-9-23-33(3)12-11-24(34(4,19-38)22(33)10-13-36(23,35)6)46-30-27(41)25(39)26(40)28(47-30)29(42)45-7/h8,19,21-28,30,39-41H,9-18H2,1-7H3,(H,43,44)
SMILES: CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)O)C
Molecular Formula: C37H56O10
Molecular Weight: 660.8 g/mol

Gypsogenin-3-O-beta-D-glucuronide methyl ester

CAS No.:

Cat. No.: VC13624151

Molecular Formula: C37H56O10

Molecular Weight: 660.8 g/mol

* For research use only. Not for human or veterinary use.

Gypsogenin-3-O-beta-D-glucuronide methyl ester -

Specification

Molecular Formula C37H56O10
Molecular Weight 660.8 g/mol
IUPAC Name 9-formyl-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Standard InChI InChI=1S/C37H56O10/c1-32(2)14-16-37(31(43)44)17-15-35(5)20(21(37)18-32)8-9-23-33(3)12-11-24(34(4,19-38)22(33)10-13-36(23,35)6)46-30-27(41)25(39)26(40)28(47-30)29(42)45-7/h8,19,21-28,30,39-41H,9-18H2,1-7H3,(H,43,44)
Standard InChI Key LHZZULHOQSQSJN-UHFFFAOYSA-N
SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)O)C
Canonical SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)O)C

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

Gypsogenin-3-O-β-D-glucuronide methyl ester features a gypsogenin backbone—a pentacyclic triterpene—substituted at the C-3 position with a β-D-glucuronopyranosyl moiety, which is further esterified at the 6'-O position with a methyl group . The IUPAC name, (4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid , reflects its stereochemical complexity.

Table 1: Key Molecular Properties

PropertyValue/DescriptorSource
Molecular FormulaC37H56O10\text{C}_{37}\text{H}_{56}\text{O}_{10}
Molecular Weight660.8 g/mol
CAS Registry Number96553-02-5
SolubilitySoluble in DMSO (100 mg/mL)
SMILES NotationCC1(CCC2(CCC3(C(=CCC4C3...

Biosynthesis and Synthetic Approaches

Natural Occurrence and Biosynthesis

This compound is a ubiquitous saponin precursor in Gypsophila species, where it modulates the biosynthesis of other triterpenoids. Pretreatment of Gypsophila paniculata cell cultures with gypsogenin-3-O-β-D-glucuronide methyl ester reduces the incorporation of 14C^{14}\text{C}-acetate into saponins, suggesting regulatory roles in metabolic pathways .

Chemical Synthesis

Synthetic routes often begin with gypsogenin, isolated via hydrolysis of saponin-rich plant extracts (e.g., Gypsophila oldhamiana roots) . Key steps include:

  • Acetylation: Gypsogenin reacts with acetic anhydride to yield acetylated intermediates (95.7% yield) .

  • Hydrazone Formation: Treatment with 2,4-dinitrophenylhydrazine produces hydrazone derivatives (86.5–88.9% yield) .

  • Glycosylation: β-D-glucuronopyranoside attachment at C-3, followed by methyl esterification .

ActivityModel/AssayResult/IC50\text{IC}_{50}Source
CytotoxicityA549, MCF-7, LOVO cells0.22–0.29 mM
Pancreatic Lipase InhibitionIn vitro enzyme assay0.29 mM
Metabolic RegulationGypsophila cell culturesReduced 14C^{14}\text{C}-acetate incorporation

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV/ELSD detection is standardized for quantification. A validated method uses a C18 column, acetonitrile-water gradient, and linear calibration (R2=0.9997R^2 = 0.9997) . Limits of detection (LOD) and quantification (LOQ) are 4.67 ng and 15.62 ng, respectively .

Spectroscopic Techniques

  • NMR: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm glycosidic linkages and esterification .

  • HR-ESI-MS: Molecular ion peaks at m/zm/z 661.38 [M+H]+^+ align with theoretical values .

Ecological and Pharmacognostic Considerations

Plant Source Variability

Content in Momordica cochinchinensis varies significantly across geographic regions. Guangxi Pingnan and Guizhou Jiangkou samples exhibit higher concentrations, correlating with high altitude and low latitude .

Conservation Implications

Overharvesting of Gypsophila species for saponin extraction necessitates sustainable cultivation strategies, particularly in ecologically sensitive regions .

Applications and Future Directions

Pharmaceutical Development

  • Anticancer Agents: Structural optimization (e.g., C-23 oxime derivatives) enhances potency .

  • Anti-Obesity Therapeutics: Pancreatic lipase inhibition supports potential use in metabolic disorders .

Agricultural Uses

As a natural pesticide, saponins derived from this compound could reduce reliance on synthetic chemicals .

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